CVT-6883
描述
CVT-6883 是一种选择性、强效且口服有效的腺苷 A2B 受体拮抗剂。 该化合物已被研究用于其在治疗哮喘和其他与炎症和纤维化相关的疾病方面的潜在治疗应用 .
科学研究应用
作用机制
CVT-6883 通过选择性拮抗腺苷 A2B 受体发挥作用。该受体参与各种生理过程,包括炎症和纤维化。通过阻断受体,this compound 减少促炎细胞因子和趋化因子的产生,从而减轻炎症和纤维化。 该化合物还抑制参与组织重塑和纤维化的信号通路的激活 .
生化分析
Biochemical Properties
CVT-6883 interacts with the A2B adenosine receptor, showing high affinity and selectivity . It has a Ki value of 22 nM for the A2B receptor, and is selective over adenosine A1, A2A, and A3 receptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease allergen challenge-induced bronchoalveolar lavage fluid (BALF) eosinophil and lymphocyte infiltration and airway reactivity in a mouse model of allergic asthma . Furthermore, it has been reported to decrease fibrosis in the non-infarct zone, improve ejection fractions, and reduce ventricular tachycardia in a rat model of myocardial infarction .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on the A2B adenosine receptor . By binding to this receptor, this compound can inhibit the activation of certain signaling pathways, thereby influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, treatment with this compound led to decreased lung inflammation and a reduction in alveolar macrophages, lymphocytes, neutrophils, and eosinophils in a mouse model of allergic asthma .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, in a mouse model of allergic asthma, this compound at a dosage of 6 mg/kg was found to decrease allergen challenge-induced bronchoalveolar lavage fluid (BALF) eosinophil and lymphocyte infiltration and airway reactivity .
Transport and Distribution
Given its molecular properties and its interaction with the A2B adenosine receptor, it is likely that this compound can be distributed throughout the body and reach various tissues where the A2B adenosine receptor is expressed .
Subcellular Localization
Given its interaction with the A2B adenosine receptor, it is likely that this compound localizes to the cell membrane, where the A2B adenosine receptor is typically found .
准备方法
合成路线和反应条件
CVT-6883,也称为 GS-6201,是通过一系列涉及形成黄嘌呤衍生物的化学反应合成的。合成路线通常涉及以下步骤:
黄嘌呤核的形成: 黄嘌呤核是通过一系列涉及尿素与丙二酸衍生物缩合的反应合成的。
取代反应: 黄嘌呤核进行取代反应以引入各种官能团,包括吡唑基,这对该化合物的活性至关重要。
工业生产方法
This compound 的工业生产涉及对上述合成路线进行放大。该工艺经过优化,以确保高产率和纯度,同时最大限度地减少有害试剂和溶剂的使用。 生产过程符合良好生产规范 (GMP),以确保最终产品的安全性和有效性 .
化学反应分析
反应类型
CVT-6883 会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,导致形成氧化衍生物。
还原: 还原反应可以将 this compound 转换为具有不同药理特性的还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
这些反应形成的主要产物包括具有修饰的药理特性的各种 this compound 衍生物。 这些衍生物通常用于研究该化合物的构效关系 .
相似化合物的比较
CVT-6883 与其他选择性腺苷 A2B 受体拮抗剂进行比较,包括:
CVT-6694: 另一种对腺苷 A2B 受体具有高亲和力的黄嘌呤衍生物。它具有相似的药理特性,但其化学结构不同。
8-(5-吡唑基)-黄嘌呤: 一种具有良好的 A2B 受体亲和力和选择性的化合物,由 Baraldi 团队与 King Pharmaceuticals 合作开发
This compound 凭借其良好的药代动力学特性而脱颖而出,包括 4 小时的半衰期和良好的口服生物利用度。 它在哮喘和纤维化的临床前模型中已显示出疗效,使其成为有希望的进一步开发候选药物 .
属性
IUPAC Name |
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYXXLLNCXWUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752222-83-6 | |
Record name | CVT-6883 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CVT-6883 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CVT-6883 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。